

Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine from 3-ethynylpyridine

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Compound of Interest

Compound Name: 4-Pyridin-3-ylbut-3-yn-1-amine

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Application Note: Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine

**Abstract

This application note provides a detailed protocol for the synthesis of **4-pyridin-3-ylbut-3-yn-1-amine** from 3-ethynylpyridine. The synthesis is a two-step process involving an initial Sonogashira coupling reaction followed by the deprotection of a tert-butyloxycarbonyl (Boc) protecting group. This compound and its derivatives are of interest to researchers in drug development and medicinal chemistry due to their structural motifs, which are present in various biologically active molecules. The protocols provided herein are designed for researchers, scientists, and professionals in the field of drug development.

**Introduction

The synthesis of pyridine-containing alkynes is a significant area of research in medicinal chemistry, as these scaffolds are key components of numerous pharmaceutical agents. The target molecule, **4-pyridin-3-ylbut-3-yn-1-amine**, incorporates both a pyridine ring and a terminal amine, making it a versatile building block for further chemical modifications. The synthetic route described employs a robust and widely used Sonogashira coupling reaction to form the crucial carbon-carbon bond between 3-ethynylpyridine and a protected amino-alkyne. [1][2][3] The subsequent deprotection step efficiently yields the desired primary amine.[4][5][6]

Overall Reaction Scheme



The synthesis proceeds in two main steps:

- Step 1: Sonogashira Coupling: 3-Ethynylpyridine is coupled with tert-butyl (but-3-yn-1-yl)carbamate using a palladium-copper catalyst system to yield tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate.
- Step 2: Boc Deprotection: The Boc protecting group is removed from the coupled product using trifluoroacetic acid (TFA) to afford the final product, **4-pyridin-3-ylbut-3-yn-1-amine**.

Experimental Protocols Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.

Table 1: Reagents and Materials



Reagent/Material	Supplier	Grade
3-Ethynylpyridine	Commercially Available	≥97%
tert-Butyl (but-3-yn-1- yl)carbamate	Commercially Available	≥95%
Pd(PPh ₃) ₂ Cl ₂ (Bis(triphenylphosphine)palladi um(II) dichloride)	Commercially Available	Catalyst Grade
Cul (Copper(I) iodide)	Commercially Available	≥98%
Triethylamine (TEA)	Commercially Available	Anhydrous, ≥99.5%
Tetrahydrofuran (THF)	Commercially Available	Anhydrous, ≥99.9%
Dichloromethane (DCM)	Commercially Available	Anhydrous, ≥99.8%
Trifluoroacetic acid (TFA)	Commercially Available	Reagent Grade, ≥99%
Saturated aqueous NaHCO ₃	Prepared in-house	_
Brine	Prepared in-house	_
Anhydrous MgSO ₄ or Na ₂ SO ₄	Commercially Available	Laboratory Grade

Step 1: Synthesis of tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate (Sonogashira Coupling)

Protocol:

- To a dry round-bottom flask under an inert atmosphere, add 3-ethynylpyridine (1.0 eq), tert-butyl (but-3-yn-1-yl)carbamate (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
- Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio by volume. The final concentration of 3-ethynylpyridine should be approximately 0.2 M.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
- Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate.

Table 2: Typical Reaction Parameters for Sonogashira Coupling

Parameter	Value
Temperature	Room Temperature
Reaction Time	12 - 24 hours
Atmosphere	Inert (Nitrogen or Argon)
Expected Yield	75-90%

Step 2: Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine (Boc Deprotection)

Protocol:

- Dissolve the purified tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. The concentration should be approximately 0.1 M.
- Cool the solution to 0 °C using an ice bath.
- Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.



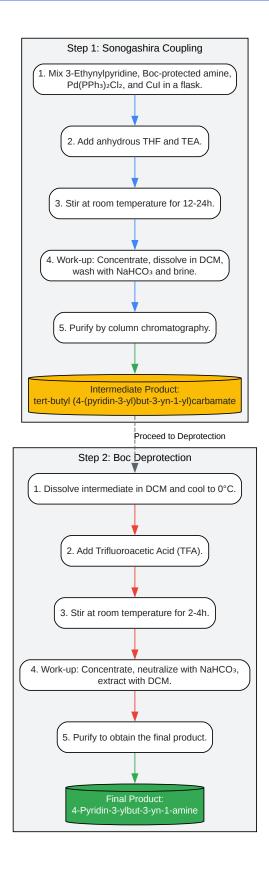
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The deprotection is typically rapid and can be monitored by TLC.[4][6]
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
- Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude 4pyridin-3-ylbut-3-yn-1-amine.
- The product can be further purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking) or by crystallization if applicable.

Table 3: Typical Reaction Parameters for Boc Deprotection

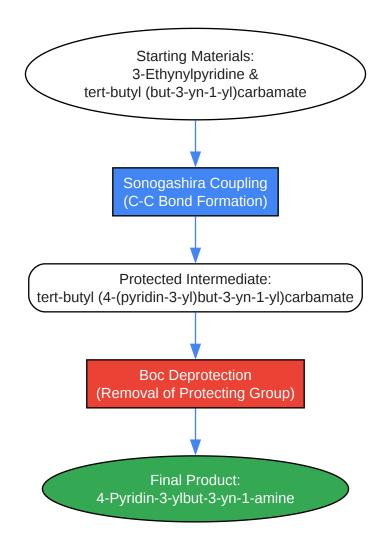
Parameter	Value
Temperature	0 °C to Room Temperature
Reaction Time	2 - 4 hours
Expected Yield	>90%

Visualizations Experimental Workflow









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